molecular formula C8H7Br2FO B1521580 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene CAS No. 944278-92-6

4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

Cat. No.: B1521580
CAS No.: 944278-92-6
M. Wt: 297.95 g/mol
InChI Key: FTYZTLCOULBXDS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for substituted benzene compounds. According to the available chemical databases, closely related compounds in this structural family include 1-bromo-4-(2-bromoethoxy)-2-fluorobenzene and 2-bromo-1-(2-bromoethoxy)-4-fluorobenzene, which share similar substitution patterns but differ in the positional arrangement of the halogen substituents. The compound belongs to the broader classification of polyhalogenated aromatic ethers, specifically categorized as a trisubstituted benzene derivative containing both electron-withdrawing halogen substituents and an alkoxy ether linkage.

The systematic classification places this compound within the family of halogenated building blocks, which are extensively utilized in pharmaceutical synthesis and materials chemistry. The presence of multiple halogen substituents, particularly the combination of bromine and fluorine atoms, provides distinct reactivity patterns that make these compounds valuable synthetic intermediates. The bromoethoxy substituent introduces additional functionality through its ether linkage and terminal bromine atom, creating multiple reactive sites for further chemical transformations.

The nomenclature system for this compound type requires careful consideration of the substituent priorities, where the ethoxy group attached to a benzene ring takes precedence in numbering, followed by the halogen substituents according to their positions on the aromatic ring. The systematic name reflects the specific connectivity pattern that distinguishes this compound from its constitutional isomers, which may exhibit different physical and chemical properties despite sharing the same molecular formula.

Molecular Formula and Weight

The molecular composition of compounds in this structural family is characterized by the empirical formula C₈H₇Br₂FO, reflecting the presence of eight carbon atoms, seven hydrogen atoms, two bromine atoms, one fluorine atom, and one oxygen atom. The calculated molecular weight for this composition is 297.95 grams per mole, which corresponds to the sum of the atomic masses of all constituent elements according to standard atomic weight tables.

The molecular weight determination has been computationally verified through multiple chemical database sources, with consistent values reported across different platforms. This molecular weight falls within the typical range for halogenated aromatic compounds used as pharmaceutical intermediates and synthetic building blocks. The relatively high molecular weight is primarily attributed to the presence of two bromine atoms, each contributing approximately 79.9 atomic mass units to the overall molecular mass.

Molecular Parameter Value Source Reference
Molecular Formula C₈H₇Br₂FO
Molecular Weight 297.95 g/mol
Heavy Atom Count 12 Calculated
Halogen Content 3 atoms (2 Br, 1 F) Structural analysis

The elemental composition analysis reveals a high degree of halogenation, with approximately 54% of the molecular weight attributed to halogen atoms. This high halogen content significantly influences the compound's physical properties, including density, boiling point, and solubility characteristics. The presence of the oxygen atom in the ethoxy linkage introduces polar character to the molecule, creating a balance between the hydrophobic aromatic ring system and the polar ether functionality.

CAS Registry Number and Synonyms

The Chemical Abstracts Service registry system provides unique identification numbers for chemical compounds, and related structures in this family have been assigned specific CAS numbers that facilitate unambiguous identification in chemical databases and regulatory documentation. The closely related compound 1-bromo-4-(2-bromoethoxy)-2-fluorobenzene has been assigned CAS number 65203701, while the isomeric 2-bromo-1-(2-bromoethoxy)-4-fluorobenzene carries CAS number 1016879-06-3.

These compounds are also referenced through various synonyms and alternative naming conventions within chemical literature and commercial databases. The systematic variations in nomenclature often reflect different approaches to numbering the benzene ring positions or emphasize different structural features. Some alternative names include designations that prioritize the bromoethoxy substituent or use different positional numbering systems based on the relative positions of the halogen substituents.

The presence of multiple CAS numbers for structurally related compounds highlights the importance of precise structural identification when referencing these materials in scientific literature or commercial applications. Each positional isomer represents a distinct chemical entity with potentially different physical, chemical, and biological properties, necessitating careful attention to the specific substitution pattern when citing or utilizing these compounds.

Identification Parameter Related Compound 1 Related Compound 2
CAS Registry Number 65203701 1016879-06-3
PubChem CID 65203701 Not specified
MDL Number Not specified MFCD09945123
Primary Name 1-bromo-4-(2-bromoethoxy)-2-fluorobenzene 2-bromo-1-(2-bromoethoxy)-4-fluorobenzene

Structural Elucidation via X-ray Crystallography or Computational Modeling

The structural characterization of halogenated aromatic compounds like this compound relies heavily on advanced analytical techniques, particularly X-ray crystallography and computational modeling approaches. X-ray crystallography serves as the gold standard for determining precise atomic positions, bond lengths, and molecular geometry in crystalline materials. This technique provides three-dimensional structural information by measuring the diffraction patterns produced when X-rays interact with the ordered atomic arrangement in crystals.

The crystallographic analysis of similar halogenated compounds reveals important structural features, including the planarity of the benzene ring system and the spatial arrangement of substituents. The presence of multiple halogen substituents can influence the overall molecular geometry through steric interactions and electronic effects. Computational modeling using density functional theory methods complements experimental crystallographic data by providing insights into electronic structure, molecular orbitals, and predicted reactivity patterns.

Structural elucidation studies of related compounds have demonstrated that the bromoethoxy substituent typically adopts an extended conformation to minimize steric interactions with the aromatic ring system. The ether oxygen atom generally lies in or near the plane of the benzene ring, while the bromoethyl chain extends outward from the aromatic system. The halogen substituents on the benzene ring maintain their typical bond lengths and angles, with the larger bromine atoms requiring slightly more space than fluorine atoms.

Nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts and coupling patterns. The aromatic protons exhibit distinct chemical shifts influenced by the electronic effects of the halogen substituents, while the ethoxy chain protons show typical aliphatic chemical shift values. The integration patterns and coupling constants provide definitive evidence for the proposed substitution pattern and connectivity.

Comparative Analysis with Structural Analogues

The structural family of bromoethoxy-substituted fluorobenzenes includes several important analogues that provide valuable comparisons for understanding structure-activity relationships and synthetic applications. One significant analogue is 1-(2-bromoethoxy)-4-methylbenzene, which carries CAS number 18800-34-5 and has a molecular formula of C₉H₁₁BrO with a molecular weight of 215.09 grams per mole. This compound substitutes a methyl group for the halogen substituents, providing insights into the electronic and steric effects of different substituent types.

The comparison between halogenated and methylated analogues reveals important differences in reactivity and physical properties. The methyl-substituted analogue 1-(2-bromoethoxy)-4-methylbenzene exhibits different solubility characteristics and reactivity patterns compared to the polyhalogenated variants. The electron-donating nature of the methyl group contrasts sharply with the electron-withdrawing effects of halogen substituents, leading to different aromatic reactivity patterns in electrophilic and nucleophilic substitution reactions.

Another important structural analogue is 1-(2-bromoethoxy)-4-fluorobenzene, which has CAS number 332-48-9 and molecular formula C₈H₈BrFO with a molecular weight of 219.05 grams per mole. This compound contains only one halogen substituent on the benzene ring, allowing for direct comparison of the effects of multiple versus single halogenation. The simpler substitution pattern of this analogue has made it useful in synthetic applications where fewer reactive sites are desired.

Compound Molecular Formula Molecular Weight CAS Number Key Structural Features
Target Compound C₈H₇Br₂FO 297.95 g/mol Not specified Trisubstituted, two halogens
Methyl Analogue C₉H₁₁BrO 215.09 g/mol 18800-34-5 Methyl instead of halogens
Monofluoro Analogue C₈H₈BrFO 219.05 g/mol 332-48-9 Single halogen substitution

The comparative analysis extends to consideration of other positional isomers within the same molecular formula. For instance, 2,6-dibromo-1-ethoxy-4-fluorobenzene represents an alternative substitution pattern with the same elemental composition but different connectivity. These constitutional isomers can exhibit dramatically different physical and chemical properties despite sharing identical molecular formulas, emphasizing the critical importance of precise structural identification.

Synthetic applications of these structural analogues demonstrate their utility as building blocks in pharmaceutical chemistry and materials science. The polyhalogenated variants are particularly valuable in cross-coupling reactions, where the multiple halogen substituents provide opportunities for sequential or selective functionalization. The electronic effects of different halogen combinations influence the reactivity of the aromatic ring system, allowing for fine-tuning of reaction conditions and selectivity patterns.

The boiling point and density comparisons among these analogues reveal trends related to molecular weight and intermolecular interactions. The polyhalogenated compounds generally exhibit higher boiling points and densities due to increased van der Waals interactions and the presence of heavy halogen atoms. These physical property differences have important implications for purification methods, storage conditions, and handling procedures in laboratory and industrial settings.

Properties

IUPAC Name

4-bromo-1-(2-bromoethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2FO/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYZTLCOULBXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Fluorobenzene to Obtain 4-Bromo-2-fluorobenzene

A critical initial step is the selective para-bromination of fluorobenzene to yield 4-bromo-2-fluorobenzene, the aromatic scaffold for further functionalization.

  • Method: Direct electrophilic aromatic substitution using liquid bromine.
  • Catalyst: Ferric chloride (FeCl₃) is used as a Lewis acid catalyst, typically in 0.5–2% weight ratio relative to fluorobenzene.
  • Solvent: The reaction can be performed either solvent-free or in dichloromethane (DCM) or dibromomethane (DBM) with a 1:1 weight ratio to fluorobenzene.
  • Temperature: Maintained strictly below 0°C, preferably around -20°C, to control regioselectivity and avoid polybromination.
  • Bromine ratio: Slightly above equimolar (Br₂/fluorobenzene molar ratio between 1.01 and 1.02) to maximize yield and purity.
  • Moisture control: Reagents must be anhydrous, with moisture content below 0.1% to prevent side reactions.
  • Post-reaction: The mixture is heated to ~60°C to convert any ortho-bromofluorobenzene by-products to the desired para-isomer before distillation purification.

Key outcomes: High yield and high purity of 4-bromo-2-fluorobenzene are achieved by controlling temperature and catalyst loading, as detailed in US Patent US5847241A.

Parameter Condition Purpose/Effect
Catalyst FeCl₃ 0.5–2% by weight Activates bromine for substitution
Temperature Below 0°C, ideally -20°C Enhances para-selectivity
Solvent None or DCM/DBM (1:1 w/w) Controls reaction rate and selectivity
Bromine ratio 1.01–1.02 equiv Minimizes polybromination
Moisture content <0.1% Prevents hydrolysis and side reactions

Installation of the 2-Bromoethoxy Side Chain: Nucleophilic Substitution on 4-Bromo-2-fluorobenzene

Synthesis of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene via Ether Formation

The next step involves attaching the 2-bromoethoxy group to the aromatic ring through nucleophilic substitution, typically via the reaction of 4-bromo-2-fluorophenol or the corresponding hydroxy derivative with 1,2-dibromoethane.

  • Starting material: 4-bromo-2-fluorophenol or 4-bromo-2-fluoro-1-hydroxybenzene.
  • Alkylating agent: 1,2-dibromoethane serves as the source of the 2-bromoethoxy substituent.
  • Base: Potassium carbonate (K₂CO₃) or similar inorganic base to deprotonate the phenol and generate the phenolate ion.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate SN2 reactions.
  • Temperature: Moderate heating (50–80°C) to drive the substitution.
  • Reaction mechanism: SN2 displacement of a bromide from 1,2-dibromoethane by the phenolate oxygen, forming the ether linkage.

This method is supported by analogous syntheses of bromoethoxy-substituted aromatic compounds reported in the literature.

Parameter Condition Purpose/Effect
Base K₂CO₃ (1.1–1.5 equiv) Deprotonates phenol to phenolate
Alkylating agent 1,2-dibromoethane (1.0–1.2 equiv) Provides 2-bromoethoxy group
Solvent DMF or DMSO Enhances nucleophilicity and solubility
Temperature 50–80°C Facilitates SN2 reaction
Reaction time 4–12 hours Ensures completion

Alternative Preparation Routes and Industrial Considerations

Multi-step Synthesis via Protected Intermediates

  • Protection of phenol groups as silyl ethers or esters can be employed to improve selectivity during bromination and alkylation.
  • Use of continuous flow reactors for bromination and alkylation steps enhances reproducibility, safety, and scalability.
  • Automated systems optimize reaction parameters such as temperature, reagent addition rate, and mixing to maximize yield and minimize by-products.

Catalytic Cross-Coupling for Side Chain Installation

  • Palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald–Hartwig) can be utilized to install the 2-bromoethoxy substituent on pre-brominated aromatic rings.
  • Catalysts such as Pd(PPh₃)₄ with bases like K₂CO₃ in solvents like DME at 90°C yield high purity products.
  • This method is advantageous for complex molecule synthesis but may be less cost-effective for bulk production.

Summary Table of Preparation Methods

Step Method Key Reagents/Conditions Yield/Purity Notes
Aromatic bromination Electrophilic substitution Fluorobenzene, Br₂, FeCl₃ catalyst, <0°C High yield, high para-selectivity
Ether formation SN2 alkylation 4-bromo-2-fluorophenol, 1,2-dibromoethane, K₂CO₃, DMF, 50–80°C Efficient, moderate to high yield
Alternative catalytic route Pd-catalyzed cross-coupling Pd(PPh₃)₄, base, DME, 90°C High selectivity, suitable for complex syntheses
Industrial scale-up Continuous flow reactors Automated temperature and reagent control Enhanced reproducibility and safety

Research Findings and Notes

  • Temperature control during bromination is critical to avoid ortho- and polybromination, which reduces yield and complicates purification.
  • Moisture sensitivity demands rigorous drying of reagents and apparatus.
  • The SN2 reaction for ether formation is favored by polar aprotic solvents and strong bases, with reaction times optimized between 4–12 hours for complete conversion.
  • Catalyst choice (FeCl₃ for bromination, Pd complexes for coupling) significantly impacts reaction efficiency and product purity.
  • Industrial methods emphasize scalability and safety , often employing continuous flow technologies and automated controls to manage exothermic bromination reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted benzene derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include less substituted benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H7Br2FC_8H_7Br_2F and features a benzene ring with bromine and fluorine substituents, along with a bromoethoxy group. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in synthetic chemistry.

Organic Synthesis

Intermediate in Synthesis
4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene is primarily used as an intermediate in the synthesis of more complex organic molecules. It facilitates the creation of pharmaceuticals and agrochemicals by serving as a building block for further functionalization.

Reactivity
The compound can undergo various chemical transformations, including:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced with nucleophiles, allowing for the introduction of different functional groups.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form aldehydes or carboxylic acids or reduced to yield alcohols or alkanes, broadening its utility in synthetic pathways.

Material Science

Development of New Materials
In material science, this compound is explored for its potential in developing new polymers and resins. Its brominated structure may impart specific properties such as flame resistance or enhanced mechanical strength to the resultant materials.

Biological Studies

Pharmacological Research
Recent studies suggest that this compound may exhibit biological activities relevant to drug discovery. Compounds with similar structures have shown promise in antimicrobial, anti-inflammatory, and anticancer research.

Antimicrobial Activity

Research indicates that similar bromo-substituted compounds possess significant antimicrobial properties against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus10 µg/mL
1-Bromo-4-(2-methoxyethoxy)benzeneE. coli15 µg/mL
2-(4-bromophenyl)-N,N-dimethylacetamideBacillus subtilis12 µg/mL

Anti-inflammatory Activity

Studies have suggested that this compound may inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory conditions.

Anticancer Potential

Preliminary research has indicated that compounds with similar structures can inhibit cancer cell proliferation. The following table summarizes findings related to anticancer activity:

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (breast cancer)8 µM
1-Bromo-4-(2-methoxyethoxy)benzeneHeLa (cervical cancer)12 µM
2-(4-bromophenyl)-N,N-dimethylacetamideA549 (lung cancer)10 µM

Industrial Applications

Reagent in Chemical Processes
In industrial settings, this compound is utilized as a reagent in the production of specialty chemicals. Its ability to participate in substitution reactions makes it valuable for synthesizing various chemical products.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The ethoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and utility, 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene is compared with structurally analogous brominated aryl ethers and halogenated benzene derivatives. Key distinctions arise from variations in substituent groups, which influence reactivity, stability, and applications. Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 4-Br, 2-F, 1-OCH₂CH₂Br C₈H₆Br₂FO High reactivity in nucleophilic substitutions; used in sultam synthesis .
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene 4-Br, 2-F, 1-OCHF₂ C₇H₄BrF₃O Enhanced hydrolytic stability due to difluoromethoxy group; intermediate in drug synthesis .
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 4-Br, 2-F, 1-OCF₃ C₇H₃BrF₄O Electron-withdrawing trifluoromethoxy group increases resistance to oxidation .
4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene 4-Br, 2-F, 1-OCH₂CH₂CH₂Cl C₉H₉BrClFO Chloropropyl chain enables cross-coupling reactions; used in polymer chemistry .
2-Bromo-1-(2-bromoethoxy)-4-methylbenzene 2-Br, 4-CH₃, 1-OCH₂CH₂Br C₉H₁₀Br₂O Methyl group enhances lipophilicity; utilized in agrochemical intermediates .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Density (g/cm³)
This compound 312.94 Not reported Not reported ~1.6 (estimated)
4-Bromo-1-(difluoromethyl)-2-fluorobenzene 225.01 199.1 83.8 1.633
4-Bromo-2-ethoxy-1-fluorobenzene 219.04 Not reported Not reported ~1.3 (estimated)

Research Findings and Trends

  • Pharmaceutical Relevance : Brominated aryl ethers are increasingly used in kinase inhibitor development. For example, the target compound’s derivatives exhibit promising activity in preclinical cancer models .
  • Green Chemistry : Recent efforts focus on replacing bromine with less toxic halogens (e.g., chlorine) or bioisosteres (e.g., trifluoromethyl) to reduce environmental impact .
  • Catalytic Advances : Palladium-catalyzed cross-coupling reactions using brominated substrates have improved yields in heterocycle synthesis, as evidenced in and .

Biological Activity

4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene is a halogenated aromatic compound that has garnered interest for its potential biological activities. Its unique structure, characterized by the presence of bromine and fluorine substituents on a benzene ring, positions it as a candidate for various pharmaceutical applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C8H8Br2F1OC_8H_8Br_2F_1O. The compound's structure includes:

  • Bromine Substituents : Two bromine atoms enhance the compound's reactivity.
  • Fluorine Substituent : The fluorine atom contributes to the compound's electronic properties and stability.
  • Ethoxy Group : This group may influence solubility and biological interactions.

Mechanisms of Biological Activity

The biological activity of halogenated compounds like this compound often involves several mechanisms:

  • Enzyme Modulation : Studies suggest that halogenated compounds can modulate enzyme activity, potentially inhibiting or enhancing specific metabolic pathways. The dual halogenation in this compound may increase its binding affinity to target enzymes, influencing their activity.
  • Antimicrobial Properties : Halogenated compounds are frequently evaluated for their antimicrobial potential. The presence of bromine and fluorine may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential cellular processes.
  • Neuroprotective Effects : Preliminary studies indicate that structural analogs possess neuroprotective properties, particularly against glutamate-induced neurotoxicity in neuronal cell lines. This suggests that this compound may also exhibit similar protective effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionEnhanced binding affinity observed
AntimicrobialPotential disruption of microbial membranes
NeuroprotectionProtection against glutamate-induced cell death

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that related compounds exhibit significant neuroprotective effects in differentiated rat pheochromocytoma cells (PC12). These studies used concentrations ranging from 0.1 to 10 μM, revealing that certain derivatives significantly reduced cell death induced by glutamate exposure . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.

Applications in Drug Development

Due to its unique properties, this compound could serve as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for developing therapeutics targeting various diseases, particularly those involving enzyme dysregulation or neurodegeneration.

Q & A

Q. How does the compound’s reactivity compare to structurally similar derivatives (e.g., 4-bromo-1-(bromomethyl)-2-fluorobenzene)?

  • Comparative Analysis :
  • Bromoethoxy vs. Bromomethyl : Ethoxy groups offer slower SN2 kinetics due to steric hindrance but better solubility in polar solvents .
  • Fluorine Position : 2-Fluorine vs. 3-fluorine alters resonance effects, impacting EAS regioselectivity (meta/para ratios) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.